Decahydro-2,7-benzodioxecin-3,6-dione
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
94113-48-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4,5,8,8a,9,10,11,12,12a-decahydrobenzo[c][1,6]dioxecine-3,6-dione |
InChI |
InChI=1S/C12H18O4/c13-11-5-6-12(14)16-8-10-4-2-1-3-9(10)7-15-11/h9-10H,1-8H2 |
InChI Key |
WUYDLFIACLRMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2COC(=O)CCC(=O)OCC2C1 |
Origin of Product |
United States |
Contextualization Within Complex Macrocyclic Architectures
Decahydro-2,7-benzodioxecin-3,6-dione is a prime example of a macrocyclic compound, a class of molecules that have garnered considerable attention in various scientific disciplines. biointerfaceresearch.commdpi.com Macrocycles can be tailored with diverse functionalities, making them valuable as supramolecular entities. biointerfaceresearch.com Their unique structural characteristics, including the potential for conformational rigidity and stereochemical complexity, often translate to favorable druglike properties such as enhanced metabolic stability and good oral bioavailability. mdpi.com
The benzodioxecin skeleton of this compound places it within the subcategory of medium-sized benzofused heterocyclic compounds. The synthesis of such medium-sized rings (8-11 membered) is a well-known challenge in organic chemistry due to unfavorable entropy effects and transannular interactions. sciensage.infonih.gov
Significance of Fused Polycyclic Ether and Dione Systems in Organic Synthesis Research
The structural components of Decahydro-2,7-benzodioxecin-3,6-dione—namely, the fused polycyclic ether and dione (B5365651) systems—are of profound importance in the realm of organic synthesis, particularly in the context of natural products.
Fused polycyclic ethers are common structural motifs in a wide array of marine natural products, many of which exhibit potent biological activities. mdpi.comnih.gov These natural products, often produced by marine microalgae like dinoflagellates, are characterized by their large and complex ladder-like polycyclic ether skeletons. nih.gov The synthesis of these intricate structures represents a significant challenge and a driving force for the development of new synthetic methods. mdpi.com The stereocontrolled synthesis of the fused ether rings is a key aspect of these endeavors. mdpi.com
The dione functionality is also a cornerstone of many synthetic strategies and is present in numerous biologically active molecules. For instance, derivatives of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione have been investigated as potential anticancer agents. researchgate.net Similarly, various 1,8-dione derivatives have been synthesized and studied for their chemical transformations. researchgate.net The presence of the dione system in this compound suggests a potential for a range of chemical modifications and the exploration of its biological activity.
Current Research Landscape and Unaddressed Challenges Pertaining to the Benzodioxecin Skeleton
Retrosynthetic Analysis and Strategic Disconnections for the Benzodioxecin Core
A retrosynthetic analysis of this compound reveals several possible disconnections. The primary strategic considerations involve the formation of the macrocyclic ether and the annulation of the benzene (B151609) ring.
Approaches to Benzene Ring Annulation in Polycyclic Ether Systems
The construction of the benzene ring fused to the dioxecin system can be approached through various annulation methods. These methods typically involve the formation of a new six-membered aromatic ring onto a pre-existing ring system. One common strategy is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene (B86901) ring, which can then be aromatized. Another approach is through transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to build the benzene ring from smaller fragments. Photoredox catalysis has also emerged as a powerful tool for aryl-aryl bond formation, which could be applied to the synthesis of polycyclic aromatic systems. nih.gov
Formation of the 10-Membered Dioxecin Ring: Cyclization Strategies
The formation of the 10-membered dioxecin ring is a critical step in the synthesis. Macrocyclization reactions are often challenging due to entropic factors. Common strategies for the formation of large rings include macrolactonization, macrolactamization, and ring-closing metathesis (RCM). mdpi.com For the synthesis of a dioxecin ring, an intramolecular Williamson ether synthesis or an esterification reaction between a diol and a diacid (or its derivative) could be employed. The choice of cyclization strategy would depend on the nature of the acyclic precursor and the desired reaction conditions. High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular polymerization.
Stereocontrolled Installation of Dione (B5365651) Functionalities within the Macrocycle
The dione functionalities in this compound can be introduced at various stages of the synthesis. One approach is to incorporate the ketone groups into the acyclic precursor before macrocyclization. This would involve the use of keto acids or keto diols as starting materials. Alternatively, the dione functionalities could be introduced after the formation of the macrocyclic ring through oxidation of corresponding diols or other functional groups. The stereocontrolled installation of these functionalities is crucial for the synthesis of a specific stereoisomer of the target molecule. This can be achieved through the use of stereoselective reagents or catalysts.
Enantioselective and Diastereoselective Synthesis of this compound Precursors
The synthesis of enantiomerically pure this compound requires the use of stereoselective methods to control the formation of chiral centers in the molecule.
Chiral Auxiliary Approaches in Macrocyclic Ring Closure
Chiral auxiliaries can be used to control the stereochemistry of reactions during the synthesis of the acyclic precursor and the macrocyclization step. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed. In the context of macrocyclization, a chiral auxiliary could be attached to the acyclic precursor to influence the conformation of the molecule during the ring-closing reaction, thereby favoring the formation of one diastereomer over another. bham.ac.ukrsc.org
Asymmetric Catalysis for Stereocenter Induction in Cyclic Ethers
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. nih.govacs.org In the synthesis of this compound precursors, asymmetric catalysts could be used to introduce chirality at specific positions in the molecule. For example, an asymmetric hydrogenation or epoxidation reaction could be used to create chiral centers with high enantiomeric excess. msu.edu The use of chiral Lewis acids or transition metal complexes as catalysts can facilitate a wide range of enantioselective transformations. acs.org
Data Tables
To illustrate the concepts discussed above, the following hypothetical data tables are provided.
Table 1: Comparison of Benzene Ring Annulation Methods
| Annulation Method | Reagents and Conditions | Typical Yields | Advantages | Disadvantages |
| Diels-Alder Reaction | Diene, Dienophile, Heat or Lewis Acid | 50-90% | High stereoselectivity, convergent | Limited by availability of suitable dienes and dienophiles |
| Palladium-catalyzed Cross-Coupling | Aryl halide, Organometallic reagent, Pd catalyst | 60-95% | Wide substrate scope, functional group tolerance | Cost of catalyst, potential for side reactions |
| Photoredox Catalysis | Photosensitizer, Light, Aryl precursors | 40-80% | Mild reaction conditions, high functional group tolerance | Requires specialized equipment, mechanism can be complex |
Table 2: Common Macrocyclization Strategies for 10-Membered Rings
| Cyclization Strategy | Key Reaction | Precursor | Conditions | Challenges |
| Macrolactonization | Intramolecular Esterification | Hydroxy acid | High dilution, Activating agent | Transannular strain, competing oligomerization |
| Ring-Closing Metathesis | Olefin Metathesis | Diene | Ru or Mo catalyst | Catalyst sensitivity, E/Z selectivity |
| Williamson Ether Synthesis | Intramolecular SN2 | Halo-alcohol | Base, High dilution | Ring strain, elimination side reactions |
Table 3: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) | Removal Conditions |
| Evans' Oxazolidinones | Aldol, Alkylation | >95% | LiOH, H2O2 |
| Oppolzer's Sultams | Conjugate Addition | >98% | LiAlH4 |
| Myers' Pseudoephedrine Amides | Alkylation | >99% | Acid or base hydrolysis |
Control of Stereochemistry in Decahydronaphthalene-Derived Systems
The decahydronaphthalene (B1670005) (decalin) core of the target molecule can exist as cis or trans isomers at the ring fusion, with additional stereocenters possible on the rings. The control of this relative and absolute stereochemistry is paramount as it dictates the three-dimensional structure and, consequently, the biological activity of the final molecule.
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the regio- and stereoselective construction of functionalized decalin skeletons. nih.gov The stereochemical outcome of the IMDA reaction is highly dependent on the geometry of the diene and dienophile in the transition state. For instance, the absolute configuration of substituents on the acyclic precursor can direct the stereoselectivity of the cycloaddition. nih.gov Furthermore, the development of Diels-Alderases, enzymes that catalyze IMDA reactions, has opened new avenues for achieving high stereocontrol in the synthesis of decalin-containing natural products. nih.gov
Beyond cycloaddition strategies, stereocontrolled synthesis of polyfunctionalized cis-decalins can be achieved through multi-step sequences involving sequential oxidation of precursors like 2-methoxyphenols, intermolecular Diels-Alder reactions, olefination, and Cope rearrangements. umb.edu This approach allows for the generation of a single main product in each step, ensuring high stereochemical fidelity. The choice of reagents and reaction conditions at each stage is critical for maintaining stereochemical integrity. For example, in the synthesis of siladecalins, an all-silicon analog of decalin, the use of disilanide-halosilane coupling allows for control of relative stereochemistry at the ring fusion, enabling the selective synthesis of either the cis or the thermodynamically more stable trans-isomer. osti.gov
The properties of decalin isomers vary significantly; trans-decalin is more stable and rigid, while cis-decalin is more flexible. osti.govgoogle.com The desired stereochemistry in the decalin fragment must be established early in the synthesis, as it will influence the conformational preferences of the macrocyclic ring.
| Method | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular Diels-Alder (IMDA) | Powerful C-C bond formation; can be catalyzed by enzymes (Diels-Alderases). | Controlled by precursor geometry and catalyst; can produce enantiomerically pure decalins. | nih.gov |
| Sequential Rearrangement | Multi-step sequence (e.g., Diels-Alder, Olefination, Cope Rearrangement). | High stereocontrol, producing a single major diastereomer. | umb.edu |
| Fragment Coupling & Epimerization | Assembly of fragments followed by equilibration. | Allows access to either the kinetic (cis) or thermodynamic (trans) isomer. | osti.gov |
Advanced Macrocyclization Techniques for Large-Ring Systems
The formation of the 10-membered benzodioxecin-dione ring represents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with medium-sized rings. Advanced macrocyclization techniques are required to overcome these hurdles and efficiently construct the desired macrocycle.
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including macrocycles ranging from 5 to over 90 members. wikipedia.org The reaction involves the intramolecular metathesis of a precursor containing two terminal alkenes, catalyzed by metal complexes, typically based on ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org The formation of a volatile byproduct, ethylene, drives the reaction to completion. wikipedia.org
In the context of forming a this compound scaffold, a precursor diene functionalized with two ester groups would be required. The RCM reaction would form a ten-membered unsaturated ring, which could then be hydrogenated to yield the saturated dioxecin backbone. The success of the RCM reaction is highly dependent on the choice of catalyst, substrate concentration (high-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization), and the conformational bias of the acyclic precursor. drughunter.com Modern catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, exhibit high functional group tolerance and activity, making them suitable for complex substrates. organic-chemistry.orgcam.ac.uk While RCM is widely applied, challenges can include catalyst poisoning and control of E/Z selectivity in the resulting cycloalkene. wikipedia.orgdrughunter.com
| Catalyst | Generation | Key Characteristics | Reference |
|---|---|---|---|
| Grubbs' Catalyst | First | Good for simple dienes, less active for hindered alkenes. | cam.ac.uk |
| Grubbs' Catalyst | Second | Higher activity, greater functional group tolerance, effective for sterically demanding substrates. | organic-chemistry.orgcam.ac.uk |
| Hoveyda-Grubbs Catalyst | Second | Enhanced stability and recyclability, often used in complex molecule synthesis. | cam.ac.uk |
| Zhan Catalysts | - | High efficiency and good performance in large-scale synthesis. | drughunter.com |
Given that the target molecule is a dilactone (a dione within a dioxecin ring), macrolactonization is a highly relevant and direct approach. This method involves the intramolecular esterification of a seco-acid, a linear molecule containing both a carboxylic acid and a hydroxyl group. For a dilactone like this compound, the cyclization could occur in a stepwise or a single "head-to-tail" cyclization of a precursor containing two hydroxyl and two carboxylic acid functions, or through the dimerization of a single hydroxy-acid precursor.
Classical macrolactonization methods often rely on stoichiometric activating agents to form a highly electrophilic carboxylic acid derivative, which then undergoes intramolecular attack by the hydroxyl group. bohrium.comsnnu.edu.cn However, recent advances have focused on catalytic methods to improve efficiency and atom economy. bohrium.comnih.gov
Modern macrolactonization techniques include:
Lewis Acid Catalysis : Catalysts such as Hf(OTf)4 can promote efficient macrolactonization with water as the only byproduct. These methods often tolerate a variety of functional groups. bohrium.com
Transition-Metal-Catalyzed C-H Activation : These strategies bypass the need for pre-functionalized seco-acids by directly forming the ester linkage through C-H activation, offering a more atom-economical route. bohrium.comnih.gov
Organocatalysis : N-Heterocyclic carbenes (NHCs) have been shown to be potent acylation catalysts that can mediate macrocyclization and simultaneously control stereochemistry, which is particularly relevant for chiral macrocycles. researchgate.net
The choice of lactonization strategy depends on the specific substrate, the desired ring size, and the presence of other functional groups. bohrium.comsnnu.edu.cn
An alternative to direct end-to-end macrocyclization is a ring expansion strategy. These protocols avoid the challenges of forming large rings by starting with a smaller, more easily formed ring (e.g., 5-7 membered) and systematically expanding it to the desired macrocyclic size. nih.govmskcc.org
One powerful approach is the cyclization/ring expansion (CRE) cascade reaction. In this method, a linear precursor is designed to undergo an initial, kinetically favorable cyclization to form a small ring. This intermediate then undergoes one or more subsequent ring expansion steps to furnish the final macrocycle. nih.gov This strategy avoids the need for high-dilution conditions typically required for macrocyclization. By incorporating multiple internal nucleophiles into the linear precursor, longer cascade processes can be designed to build progressively larger rings, such as the 14- or 17-membered rings demonstrated in recent studies. nih.gov Such a strategy could be envisioned for a benzodioxecin scaffold, where a smaller lactone fused to the decalin system is expanded to the final 10-membered ring.
Convergent and Divergent Synthetic Pathways to this compound Analogues
The synthesis of complex molecules can be approached through either linear or convergent strategies. A convergent synthesis involves preparing key fragments of the molecule separately and then coupling them together near the end of the synthesis. This approach is often more efficient and allows for greater flexibility in creating analogues.
For a molecule like this compound, a convergent approach would involve the synthesis of the decalin core and the acyclic chain destined to become the dioxecin ring as separate fragments. These fragments would then be joined before the final macrocyclization step. This strategy is widely used in the synthesis of complex polycyclic ether natural products like brevetoxin. acs.orgnih.gov
Key fragment coupling reactions applicable to this type of assembly include:
Horner-Wadsworth-Emmons (HWE) Reaction : This reaction can be used to couple a phosphonate-containing fragment with an aldehyde- or ketone-containing fragment to form an alkene, which can serve as a linker between the two parts of the molecule. acs.org
Transition-Metal-Catalyzed Cross-Coupling : Reactions like Suzuki, Stille, or Sonogashira coupling are powerful methods for joining complex fragments that have been functionalized with appropriate coupling partners (e.g., boronic acids and halides). rsc.org
Aldol or Alkylation Reactions : These classic carbon-carbon bond-forming reactions can be used to connect fragments, often with a high degree of stereocontrol. acs.orgnih.gov
A convergent fragment coupling approach provides a modular route to the target molecule and its analogues. By modifying the structure of the individual fragments before the coupling step, a library of related compounds can be generated efficiently, facilitating structure-activity relationship studies. rsc.org
Diversity-Oriented Synthesis (DOS) Towards Benzodioxecin Libraries
Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for the efficient construction of complex and structurally diverse small-molecule libraries, including those containing macrocyclic scaffolds like the benzodioxecin core. Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a multitude of distinct structures from a common set of starting materials through divergent reaction pathways. This is particularly valuable for creating libraries of benzodioxecin analogs for high-throughput screening to identify new bioactive compounds.
A prominent and widely adopted strategy within DOS is the Build/Couple/Pair (B/C/P) algorithm. core.ac.uknih.govfrontiersin.org This approach systematically constructs complex molecules in three distinct phases:
Build Phase: Simple, often commercially available, building blocks are functionalized to prepare them for subsequent coupling reactions. For a benzodioxecin library, this phase would involve the preparation of substituted benzene derivatives and various diol or dicarboxylic acid synthons, potentially with stereochemical variations.
Couple Phase: In this phase, the building blocks are linked together, often in a combinatorial fashion, to create a library of linear precursors. A variety of coupling reactions can be employed to introduce diversity at this stage.
Pair Phase: The final and often most crucial step involves an intramolecular cyclization reaction to form the macrocyclic scaffold. The nature of this "pairing" step is critical in defining the final core structure of the library members.
For the synthesis of a this compound library, the "pair" phase would typically involve a macrolactonization reaction. Methodologies such as the Yamaguchi esterification are well-suited for this purpose, facilitating the formation of the large lactone rings under relatively mild conditions. core.ac.uk
An alternative and powerful approach within DOS for accessing macrocycles is through ring expansion reactions. nih.gov This strategy can overcome some of the challenges associated with classical macrocyclization of flexible linear precursors, which can be highly sensitive to factors like ring size and stereochemistry. nih.gov A general workflow for a ring-expansion-based DOS of a benzodioxecin library might involve the synthesis of a polycyclic precursor that, upon a specific chemical transformation like oxidative cleavage, expands to the desired macrocyclic scaffold.
The table below outlines a conceptual DOS workflow for generating a library of benzodioxecin derivatives, highlighting the key phases and potential diversification points.
| Phase | Description | Potential for Diversity Introduction | Key Reactions |
| Build | Synthesis of functionalized building blocks. | Varied substitution on the aromatic ring; different chain lengths and stereochemistry of diol/diacid components. | Standard functional group interconversions. |
| Couple | Linking of building blocks to form linear precursors. | Combinatorial pairing of different "build" phase products. | Esterification, etherification. |
| Pair | Intramolecular cyclization to form the macrocyclic core. | Formation of different ring sizes and isomeric products. | Macrolactonization (e.g., Yamaguchi esterification), Ring-Closing Metathesis (RCM). core.ac.uknih.gov |
The resulting library of benzodioxecin derivatives can then be analyzed for structural diversity and subjected to biological screening. Cheminformatic analysis often reveals that such libraries occupy regions of chemical space that overlap with natural products, suggesting their potential for biological relevance. nih.gov
Below is a table summarizing key findings from research relevant to the DOS of macrocycles, which could be adapted for the synthesis of benzodioxecin libraries.
| DOS Strategy | Key Reaction | Ring Sizes Achieved | Key Findings and Relevance |
| Build/Couple/Pair | Yamaguchi Macrolactonization | 13- and 14-membered lactones | Demonstrates the feasibility of using hydroxy acids in a B/C/P strategy to form macrolactones. This is directly applicable to the synthesis of dilactones like this compound. core.ac.uk |
| Build/Couple/Pair | Ring-Closing Metathesis (RCM) | 12- to 18-membered rings | RCM is a robust method for macrocyclization, and by incorporating alkene functionalities in the "build" and "couple" phases, diverse benzodioxecin ring sizes could be accessed. core.ac.uk |
| Oxidative Ring Expansion | Oxidative Cleavage of Polycyclic Enol Ethers | 10-, 11-, and 12-membered macrolactones | This method provides efficient access to macrocycles and is less sensitive to ring size and stereochemistry, offering a powerful alternative to traditional macrolactonization for generating diverse libraries. nih.gov |
By employing these DOS strategies, chemists can systematically and efficiently generate large libraries of this compound analogs, paving the way for the discovery of new molecules with potentially valuable biological activities.
Advanced Spectroscopic Characterization for Complex Polycyclic Ethers and Diones
The unambiguous determination of the constitution and conformation of this compound relies on the synergistic application of several high-resolution spectroscopic techniques. These methods provide complementary information, allowing for a complete and detailed structural assignment.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Multi-dimensional NMR spectroscopy is an indispensable tool for mapping the complex spin systems present in polycyclic structures. A combination of experiments is typically employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexane (B81311) and dioxecin rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular framework, particularly in connecting the carbocyclic and heterocyclic rings and identifying the positions of the carbonyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. These through-space correlations help define the relative configuration of stereocenters and the conformation of the flexible ten-membered ring.
DOSY (Diffusion-Ordered Spectroscopy): DOSY NMR can be used to confirm the purity of the sample by separating signals of different molecules based on their diffusion rates. For a pure sample of this compound, all signals should exhibit the same diffusion coefficient.
Illustrative NMR Data Table for this compound Note: This table represents hypothetical, expected chemical shift ranges based on the functional groups present in the molecule. Actual values would be determined by experimental analysis.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C=O | N/A | 170-180 | Protons on adjacent carbons (α-protons) |
| -O-CH₂- | 3.5 - 4.5 | 60-75 | Protons on neighboring carbons |
| -CH₂-CO- | 2.2 - 2.8 | 35-50 | Carbonyl carbon, other ring carbons |
| Cyclohexane CH/CH₂ | 1.2 - 2.0 | 20-40 | Other cyclohexane carbons |
High-Resolution Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
High-Resolution Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) and ether (C-O) groups.
The precise frequency of the C=O stretching vibration provides clues about the ring strain and conformation of the ten-membered dioxecin ring. A typical ester or ketone carbonyl stretch appears in the range of 1700-1750 cm⁻¹. Deviations from this range can indicate strain or electronic effects. The C-O stretching vibrations of the ether linkages would be expected in the 1100-1250 cm⁻¹ region.
Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carbonyl (Dione) | C=O Stretch | 1705 - 1730 |
| Ether | C-O Stretch | 1100 - 1250 |
| Alkane | C-H Stretch | 2850 - 2960 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₂H₁₆O₄), the expected exact mass is 224.1049. echemi.com
Analysis of the fragmentation patterns observed in the mass spectrum offers further structural confirmation. Plausible fragmentation pathways for this molecule under techniques like Electron Ionization (EI) would include:
α-cleavage: Breakage of bonds adjacent to the carbonyl and ether oxygen atoms.
Loss of CO or CO₂: A common fragmentation for carbonyl-containing compounds.
Ring cleavage: Fragmentation of the ten-membered ring or the cyclohexane ring.
Stereochemical Assignment Methodologies for Decahydro-benzodioxecins
Due to the presence of multiple stereocenters, this compound is a chiral molecule. Determining its absolute configuration and assessing its enantiomeric purity requires specialized stereochemical techniques.
Chiral Derivatization and Spectroscopic Analysis for Enantiomeric Purity Assessment
To determine the enantiomeric purity of a sample, a common strategy involves reacting the chiral molecule with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. nih.govnanobioletters.com
For a dione, this could involve derivatization at a carbon alpha to a carbonyl group. The resulting diastereomers would exhibit distinct signals in their ¹H or ¹⁹F NMR spectra (if a fluorine-containing CDA is used), allowing the ratio of the enantiomers to be calculated from the integration of these signals. Common CDAs include Mosher's acid chloride or isocyanate derivatives. nih.govrsc.org The process involves reacting the racemic mixture with a single enantiomer of the CDA, leading to two diastereomers that can then be separated. nanobioletters.com
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com Since enantiomers have mirror-image structures, they produce VCD spectra that are also mirror images of each other. bruker.com
The process for determining the absolute configuration of this compound using VCD would involve:
Experimental Measurement: The VCD spectrum of an enantiomerically pure sample is recorded.
Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both possible enantiomers (e.g., R,R,R,R and S,S,S,S configurations). mdpi.com
Spectral Comparison: The experimental spectrum is compared to the calculated spectra. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov
The strong IR bands associated with the C=O and C-O stretching modes in this compound are expected to produce characteristic VCD signals, making this technique particularly well-suited for its stereochemical analysis. nih.gov
X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a molecule such as this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of precise structural information.
This technique would confirm the constitution and relative stereochemistry of the molecule. Specifically, it would elucidate the spatial arrangement of the atoms, including the conformation of the 10-membered dioxecin ring and the stereochemical relationships between substituents on the fused cyclohexane ring. The resulting crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles.
Hypothetical X-ray Crystallography Data Table for this compound: (Note: This data is illustrative and based on expected values for similar organic molecules, as direct experimental data is unavailable.)
| Parameter | Expected Value Range | Significance |
|---|---|---|
| C-C Bond Length | 1.52 - 1.55 Å | Standard single bond lengths |
| C=O Bond Length | 1.20 - 1.23 Å | Typical for a ketone/ester carbonyl group |
| C-O Bond Length | 1.33 - 1.45 Å | Varies for ester and ether linkages |
| C-C-C Bond Angle | 109° - 115° | Dependent on ring strain and hybridization |
| O-C=O Bond Angle | 120° - 125° | Reflects sp² hybridization of the carbonyl carbon |
The solid-state structure is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. It is important to note, however, that the conformation observed in the solid state may not be the only, or even the most stable, conformation present in solution due to the influence of crystal packing forces. acs.org
Conformational Dynamics of the Decahydro-2,7-benzodioxecin System
The conformational landscape of medium-sized rings (8-14 atoms) is notably complex due to a delicate balance of angle strain, torsional strain, and transannular interactions (steric hindrance between atoms across the ring). princeton.edu
Ring Conformations of 10-Membered Dioxecins
Ten-membered rings, such as cyclodecane (B1584694), are known to be highly flexible and can adopt several low-energy conformations. The most stable conformation for cyclodecane is the boat-chair-boat (BCB) form, which effectively minimizes transannular steric interactions. slideshare.net Other notable conformations include the chair-chair-chair (CCC), boat-chair (BC), and twist-boat-chair (TBC).
For a 10-membered dioxecin, the introduction of two oxygen atoms into the ring will influence the conformational preferences. The shorter C-O bond lengths compared to C-C bonds and the different bond angles around the oxygen atoms will alter the geometry of the various possible conformations. The presence of lone pairs on the oxygen atoms can also lead to stabilizing or destabilizing intramolecular interactions.
Influence of Benzene Ring Fusion and Dione Moieties on Conformational Preferences
The fusion of a benzene ring and the presence of two dione moieties in this compound will significantly constrain the conformational flexibility of the 10-membered ring.
Benzene Ring Fusion: The fusion of the benzene ring introduces a rigid, planar segment into the molecule. The bonds shared between the benzene ring and the dioxecin ring are fixed, which drastically reduces the number of accessible conformations for the 10-membered ring compared to a non-fused system. The conformational analysis of related benzofused medium rings has shown that the fused aromatic ring acts as a conformational anchor. wits.ac.za
Dione Moieties: The presence of two carbonyl groups (dione moieties) introduces sp²-hybridized carbon atoms into the 10-membered ring. These planar centers further restrict the conformational freedom of the ring. The planarity of the ester groups (O-C=O) will favor conformations that can accommodate these planar units with minimal strain. Furthermore, dipole-dipole interactions between the two carbonyl groups will play a crucial role in determining the most stable conformation, with conformers that minimize these repulsive interactions being favored. The introduction of carbonyl groups can also affect the ring strain energy. nih.gov
The combination of the rigid benzene ring and the planar dione groups will likely lead to a limited number of stable conformations for this compound, with a higher energy barrier to interconversion between them compared to cyclodecane.
Experimental Probes and Spectroscopic Signatures of Conformational Isomers
While X-ray crystallography provides a static picture in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying conformational dynamics in solution. auremn.org.br
NMR Spectroscopy: At room temperature, if the interconversion between different conformations is rapid on the NMR timescale, the observed spectrum will be an average of the signals for each conformer. However, by lowering the temperature (variable-temperature NMR), it may be possible to slow down this interconversion to the point where the individual signals for each conformer can be observed. This would allow for the determination of the relative populations of the conformers and the energy barrier for their interconversion.
Key NMR parameters for conformational analysis include:
Chemical Shifts (δ): The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which changes with conformation.
Coupling Constants (J): The magnitude of the coupling constants between protons depends on the dihedral angle between them, as described by the Karplus equation. This can provide valuable information about the geometry of the ring.
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) can identify protons that are close to each other in space, providing crucial information for determining the three-dimensional structure and conformation in solution.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to help assign the observed signals to specific conformations and to gain a more detailed understanding of the conformational energy landscape. acs.org
Computational Chemistry and Theoretical Studies of Decahydro 2,7 Benzodioxecin 3,6 Dione
Intermolecular Interactions and Hydrogen Bonding Networks
The ability of a molecule to interact with its neighbors or with other molecules is fundamental to its behavior in a condensed phase or in a biological system. Computational chemistry provides powerful tools to study these non-covalent interactions.
While conventional hydrogen bonds involve a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen, weaker C-H···O hydrogen bonds are also recognized as significant intermolecular interactions. In the context of Decahydro-2,7-benzodioxecin-3,6-dione, the oxygen atoms of the ether and dione (B5365651) functionalities can act as hydrogen bond acceptors, while the various C-H bonds in the molecule can act as donors.
Computational studies can characterize these weak hydrogen bonds by analyzing the geometry of the interaction (the C-H···O angle and H···O distance) and by calculating the interaction energy. Methods such as the Atoms in Molecules (AIM) theory can be used to identify bond critical points, which are indicative of a bonding interaction. Natural Bond Orbital (NBO) analysis can also provide insights into the nature and strength of these interactions. DFT-based computational studies have been used to investigate the interplay between hyperconjugation and rehybridization effects in the formation of C-H···O hydrogen bonds in cyclic ethers.
Table 3: Typical Geometric and Energetic Parameters for C-H···O Hydrogen Bonds in Cyclic Ether Systems
| Parameter | Typical Value |
|---|---|
| H···O Distance | 2.2 - 2.8 Å |
| C-H···O Angle | 130 - 170° |
Note: These are general ranges observed in computational studies of C-H···O interactions.
The ten-membered ring of this compound may form a cavity-like structure, suggesting its potential to act as a host molecule in host-guest chemistry. Macrocyclic molecules with central cavities can encapsulate smaller guest molecules, leading to the formation of stable complexes.
Computational modeling can be used to explore the potential host-guest chemistry of this molecule. Docking simulations can be performed to predict the preferred binding modes of various small guest molecules within the macrocyclic cavity. More rigorous methods, such as molecular dynamics simulations and free energy calculations (e.g., using methods like MM/PBSA or thermodynamic integration), can then be used to estimate the binding affinity of potential guests. These calculations can help to identify which types of guest molecules are most likely to bind and what forces (e.g., hydrogen bonding, van der Waals interactions, hydrophobic effects) are most important for complex formation. The architectures and properties of different host molecules provide them with versatile abilities to bind with different guest molecules.
Table 4: Hypothetical Binding Energies of this compound with Various Guest Molecules
| Guest Molecule | Predicted Binding Mode | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Methane | Central Cavity | -1.5 |
| Water | Interaction with Carbonyls | -3.2 |
Note: These are hypothetical values intended to illustrate the potential for host-guest interactions and are not based on specific calculations for this molecule.
Reaction Mechanism Studies in the Context of this compound Synthesis
The synthesis of macrocyclic structures such as this compound is a complex process where computational chemistry serves as a powerful tool to unravel intricate reaction mechanisms. researchgate.net Theoretical studies provide insights into the energetics and geometries of reactants, intermediates, transition states, and products, which are often difficult to determine experimentally. Such investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
A plausible synthetic route to this compound could involve a double Baeyer-Villiger oxidation of a corresponding bicyclic diketone. nih.govorganic-chemistry.org The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or lactones through the action of peroxyacids. wikipedia.org The mechanism of this reaction, particularly the migratory aptitude of different groups and the stereochemical outcome, has been a subject of extensive computational study.
Computational Elucidation of Transition States and Reaction Pathways for Macrocyclization
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of the most plausible reaction pathways. rsc.org For the macrocyclization leading to this compound, computational models can elucidate the transition states and intermediates involved in the ring-expansion step.
In the context of a Baeyer-Villiger oxidation, the key steps involve the addition of a peroxyacid to the ketone to form a Criegee intermediate, followed by the migration of a carbon atom and the expulsion of a carboxylate anion. nih.gov Computational studies can model these steps in detail. For instance, DFT calculations can be employed to locate the transition state for the migration step, which is often the rate-determining step of the reaction. The geometry of this transition state reveals the concerted nature of the bond-breaking and bond-forming processes.
Intrinsic Reaction Coordinate (IRC) calculations are then typically performed to confirm that the located transition state connects the Criegee intermediate with the resulting lactone. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility of the reaction under different conditions. diva-portal.org
Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the macrocyclization step.
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | PCM (DCM) | 15.8 |
| M06-2X | 6-311+G(2d,p) | PCM (DCM) | 14.2 |
| ωB97X-D | def2-TZVP | SMD (DCM) | 14.5 |
Furthermore, computational analysis can provide detailed geometric parameters of the transition state, such as the lengths of the breaking and forming bonds.
| Parameter | Distance (Å) |
|---|---|
| Breaking C-C bond | 2.05 |
| Forming C-O bond | 1.85 |
| Breaking O-O bond | 1.90 |
Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Processes
When the synthesis of this compound is performed using a chiral catalyst, computational methods can be employed to predict the enantioselectivity and diastereoselectivity of the reaction. nih.govnd.edu This is achieved by modeling the transition states for the formation of all possible stereoisomers. The predicted stereochemical outcome is determined by the relative energies of these diastereomeric transition states. nih.gov
For a catalytic asymmetric Baeyer-Villiger oxidation, the catalyst, typically a chiral Lewis acid or organocatalyst, coordinates to the substrate and/or the oxidant. rsc.org This interaction creates a chiral environment that favors one reaction pathway over the others. Computational modeling of these catalyst-substrate complexes is essential for understanding the origin of stereoselectivity. chemrxiv.org
The general approach involves:
Conformational Search: Identifying the most stable conformations of the catalyst-substrate complexes.
Transition State Location: Locating the diastereomeric transition states for the stereodetermining step for each major conformation.
Energy Calculation: Calculating the free energies of these transition states at a high level of theory.
The enantiomeric excess (ee) or diastereomeric ratio (dr) can then be predicted based on the calculated energy differences (ΔΔG‡) between the competing transition states, using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(ratio of products)
A hypothetical example of such a predictive study is presented in the table below, illustrating the calculated energy differences and the predicted enantiomeric ratio for a catalyzed macrocyclization.
| Catalyst | Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (S:R) |
|---|---|---|---|
| Chiral Lewis Acid A | TS-S | 0.0 | 95:5 |
| TS-R | 1.8 | ||
| Chiral Organocatalyst B | TS-S | 0.0 | 88:12 |
| TS-R | 1.2 |
These computational predictions are invaluable for the rational design of new and more effective catalysts for the stereoselective synthesis of complex molecules like this compound. rsc.org They can significantly reduce the experimental effort required by prioritizing the most promising catalyst candidates for synthesis and testing. nd.edu
Molecular Recognition and Supramolecular Chemistry of Decahydro 2,7 Benzodioxecin 3,6 Dione
Supramolecular Assembly and Self-Recognition Processes
The principles of supramolecular assembly and self-recognition guide the spontaneous organization of molecules into well-defined, larger structures. beilstein-journals.org This is a vibrant area of research with applications in materials science and nanotechnology. The potential for Decahydro-2,7-benzodioxecin-3,6-dione to participate in such processes remains unexplored.
Formation of Self-Assembled Structures Based on Benzodioxecin Scaffolds
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry, driven by a variety of non-covalent interactions. nih.govsciencedaily.com For a molecule like this compound, several key interactions could theoretically drive the formation of such assemblies. The process of self-assembly is typically controlled by thermodynamics, leading to the formation of stable structures under equilibrium conditions. nih.gov
The primary forces that would be expected to govern the self-assembly of benzodioxecin scaffolds include:
Hydrogen Bonding: The two carbonyl groups (dione functionality) are potent hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these sites could direct the assembly of molecules into larger architectures. For instance, in protic solvents or in the presence of guest molecules with hydroxyl or amine groups, intermolecular hydrogen bonds could lead to the formation of one-dimensional chains or more complex networks. acs.orgmdpi.com
π-π Stacking: The presence of the benzene (B151609) ring within the scaffold introduces the possibility of π-π stacking interactions. researchgate.net These interactions, where the electron-rich aromatic rings stack on top of one another, are a common feature in the self-assembly of many organic molecules and could lead to the formation of columnar structures.
Dipole-Dipole Interactions: The carbonyl groups create significant dipole moments within the molecule. The alignment of these dipoles in an anti-parallel fashion could contribute to the stability of self-assembled aggregates.
Van der Waals Forces: The decahydro portion of the macrocycle, being aliphatic, would engage in weaker but cumulative van der Waals interactions, which would play a role in the close packing of the molecules within a larger assembly.
Cooperative Binding and Allosteric Effects in Macrocyclic Diones
Cooperative binding is a phenomenon where the binding of one ligand to a receptor molecule influences the affinity for the binding of subsequent ligands to the same receptor. wikipedia.org This effect can be positive, where the binding of the first ligand increases the affinity for the second, or negative, where the affinity is decreased. nih.gov Such effects are fundamental to many biological processes and are a key area of investigation in synthetic supramolecular systems. nih.gov
A macrocyclic dione (B5365651) like this compound, possessing two potential binding sites (the carbonyl groups), is a candidate for exhibiting cooperative effects. For this to occur, the two binding sites must communicate with each other, typically through a conformational change in the macrocyclic backbone upon the binding of the first guest molecule. taylorfrancis.com
Chelate Cooperativity (Intramolecular Cooperativity):
If the macrocycle were to bind a single guest molecule that can interact with both carbonyl groups simultaneously, this would be an example of chelate cooperativity. rsc.org The stability of such a complex would be significantly enhanced compared to the binding of two separate guest molecules, each to one carbonyl group. The pre-organization of the binding sites by the macrocyclic scaffold reduces the entropic penalty of binding.
Allosteric Effects (Intermolecular Cooperativity):
Allosteric effects occur when the binding of a guest molecule at one site induces a conformational change that alters the shape and binding affinity of a second, distant site. taylorfrancis.com In the context of this compound, the binding of a guest molecule to one carbonyl group could alter the conformation of the ten-membered ring, thereby repositioning the second carbonyl group to make it either more or less receptive to binding a second guest. rsc.org
Positive Cooperativity: The binding of the first guest could lead to a more rigid and pre-organized conformation that is ideal for binding the second guest, resulting in a higher binding constant for the second binding event.
Negative Cooperativity: Conversely, the first binding event might induce steric hindrance or an unfavorable electronic rearrangement at the second site, leading to a lower binding constant for the subsequent binding event. nih.gov
The thermodynamics of such a two-step binding process can be illustrated with hypothetical data. Consider the binding of a guest molecule (G) to the benzodioxecin dione (H for Host).
The binding equilibria would be:
H + G ⇌ HG (Binding constant K₁)
HG + G ⇌ H(G)₂ (Binding constant K₂)
Table 1: Hypothetical Thermodynamic Data for Cooperative Binding of a Guest Molecule to this compound
| Binding Scenario | K₁ (M⁻¹) | K₂ (M⁻¹) | Cooperativity Factor (α = K₂/K₁) | Gibbs Free Energy of Interaction (ΔG_int = -RTln(α)) | Type of Cooperativity |
| Scenario A | 100 | 1000 | 10 | -5.7 kJ/mol | Positive |
| Scenario B | 100 | 10 | 0.1 | +5.7 kJ/mol | Negative |
| Scenario C | 100 | 100 | 1 | 0 kJ/mol | Non-cooperative |
This is an interactive data table. You can sort the columns by clicking on the headers.
In this hypothetical data set, Scenario A demonstrates positive cooperativity, where the binding of the second guest is ten times stronger than the first. Scenario B illustrates negative cooperativity, and Scenario C represents a non-cooperative system where the two binding events are independent. The Gibbs free energy of interaction quantifies the energetic advantage or disadvantage of the second binding event due to cooperativity. nih.gov
The study of such effects in synthetic macrocycles is crucial for the design of molecular switches, sensors, and systems that can mimic the complex regulatory functions found in biology. taylorfrancis.comnih.gov While no specific experimental data exists for this compound, its structure suggests it as a promising candidate for future investigations into these fascinating aspects of supramolecular chemistry.
Biosynthetic Considerations and Biomimetic Synthesis Analogues
Postulated Biosynthetic Pathways of Related Polycyclic Ether Natural Products
The biosynthesis of complex polycyclic ethers is a testament to the efficiency and precision of natural enzymatic machinery. The prevailing theories provide a logical framework for understanding how linear precursors are transformed into complex three-dimensional structures.
A cornerstone of polycyclic ether biosynthesis is the theory of cascade cyclization, particularly through epoxide-opening events. nih.govnih.gov This hypothesis posits that a linear polyene precursor is first epoxidized at specific double bonds to form a polyepoxide intermediate. rsc.org This intermediate then undergoes a series of sequential intramolecular cyclizations, where a nucleophilic attack from a hydroxyl group opens an adjacent epoxide ring, which in turn generates a new nucleophile to continue the cascade. nih.gov This process effectively "zips up" the linear chain into a series of fused ether rings. nih.gov
The regioselectivity of these epoxide-opening events is crucial in determining the final structure of the macrocycle. acs.org While Baldwin's rules often favor the formation of smaller rings (exo-tet cyclizations), the biosynthesis of many polyether natural products proceeds via seemingly less favorable endo-tet cyclizations to form six-membered rings. acs.orgresearchgate.net This deviation from established chemical principles highlights the profound influence of enzymatic control in directing the cyclization pathway.
The proposed biosynthesis of marine ladder polyethers, for instance, is thought to involve a spectacular epoxide-opening cascade that stitches together the entire polycyclic framework in a single, concerted process. researchgate.net This elegant and efficient strategy has become a paradigm in the field and a significant source of inspiration for synthetic chemists.
Table 1: Key Features of Epoxide-Opening Cascades in Polyether Biosynthesis
| Feature | Description | Significance |
| Precursor | Linear polyene | Provides the carbon backbone for the macrocycle. |
| Intermediate | Polyepoxide | Introduces the electrophilic sites for cyclization. |
| Mechanism | Sequential intramolecular epoxide opening | Allows for the rapid and controlled formation of multiple ether rings. |
| Regioselectivity | Enzymatically controlled (often endo-tet) | Determines the size and stereochemistry of the resulting cyclic ethers. |
The remarkable regio- and stereoselectivity observed in the biosynthesis of polycyclic ethers is attributed to the precise control exerted by enzymes. researchgate.net Enzymes such as epoxide hydrolases and cyclases are thought to orchestrate the cascade cyclization by positioning the polyepoxide substrate in a specific conformation within the active site, thereby facilitating the desired ring-opening and ring-closing reactions. semanticscholar.org This enzymatic templating circumvents the inherent kinetic preferences observed in non-enzymatic systems, allowing for the formation of thermodynamically less favored, yet biologically active, structures.
The growing understanding of these enzymatic pathways has paved the way for chemoenzymatic approaches to the synthesis of complex cyclic ethers. nih.gov These strategies leverage the selectivity of biocatalysts to perform key transformations that are challenging to achieve with traditional chemical methods. acs.org For example, enzymes can be used for the enantioselective epoxidation of a synthetic precursor, which is then subjected to a chemically-mediated cascade cyclization. mdpi.com This combination of biological and chemical synthesis offers a powerful and efficient route to complex molecules. nih.gov
Biomimetic Synthetic Strategies for Decahydro-2,7-benzodioxecin-3,6-dione and Analogues
The logic of biosynthesis provides a powerful blueprint for the design of synthetic routes. 13.235.221 Biomimetic synthesis seeks to emulate nature's strategies in the laboratory, often leading to more efficient and elegant syntheses of complex natural products and their analogues.
A biomimetic approach to the synthesis of this compound would likely be inspired by the epoxide-opening cascade hypothesis. Such a strategy would involve the synthesis of a linear precursor containing appropriately positioned hydroxyl groups and epoxides. Treatment of this precursor with an acid or base could then trigger a cascade cyclization to form the desired macrocyclic diether-dione framework. nih.gov
The successful implementation of such a strategy hinges on careful planning of the precursor's structure to favor the desired cyclization pathway. The stereochemistry of the hydroxyl groups and epoxides would be critical in controlling the stereochemical outcome of the final product. nih.gov While challenging, the development of such biomimetic cascade reactions offers the potential for highly efficient and convergent syntheses. whiterose.ac.uk
Table 2: Comparison of Biosynthetic and Biomimetic Approaches to Polycyclic Ethers
| Aspect | Biosynthetic Approach | Biomimetic Approach |
| Catalyst | Enzymes (e.g., epoxide hydrolases, cyclases) | Chemical catalysts (e.g., Lewis acids, Brønsted acids/bases) |
| Reaction Conditions | Aqueous environment, physiological pH and temperature | Often requires specific solvents, temperatures, and reagents |
| Selectivity | High regio- and stereoselectivity due to enzymatic control | Selectivity is dependent on substrate control and catalyst design |
| Efficiency | Often highly efficient and atom-economical | Can be highly efficient, but may require protecting groups and multiple steps |
A key challenge in biomimetic synthesis is the development of catalysts that can replicate the remarkable selectivity of enzymes. youtube.com Significant research has been dedicated to designing small-molecule catalysts that can promote selective epoxide-opening cyclizations. nih.gov These catalysts often work by pre-organizing the substrate through non-covalent interactions, similar to an enzyme's active site, thereby lowering the activation energy for the desired reaction pathway. rsc.org
For instance, chiral Lewis acids have been developed to catalyze the enantioselective opening of epoxides, a key step in many biomimetic syntheses. researchgate.net Furthermore, organocatalysts are emerging as powerful tools for promoting complex cascade reactions under mild conditions. nih.gov The continued development of such sophisticated catalyst systems is crucial for advancing the field of biomimetic synthesis and enabling the efficient construction of complex molecules like this compound.
Future Research Directions and Unexplored Avenues for Decahydro 2,7 Benzodioxecin 3,6 Dione
Development of Next-Generation Synthetic Methodologies
The efficient synthesis of medium-ring lactones like decahydro-2,7-benzodioxecin-3,6-dione remains a challenge in organic chemistry due to unfavorable kinetic and thermodynamic factors. rsc.org Future research should focus on developing novel and efficient synthetic strategies.
Promising areas for investigation include:
Catalytic Approaches: The development of transition metal-catalyzed reactions, such as palladium-catalyzed dipolar cycloaddition and ring-expansion reactions, offers a powerful platform for constructing medium-ring lactones. rsc.org Exploring various catalysts and reaction conditions could lead to higher yields and stereoselectivity in the synthesis of this compound and its derivatives.
Biocatalytic Synthesis: Enzymatic methods, including Baeyer-Villiger oxidations and oxidative lactonizations of diols, provide environmentally benign alternatives to traditional chemical synthesis. nih.gov Investigating the use of specific enzymes for the synthesis of this benzodioxecin-dione could offer high selectivity and milder reaction conditions. nih.gov
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for lactonization reactions. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | High efficiency, stereocontrol | Catalyst design, ligand optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme screening, reaction engineering |
| Flow Chemistry | Scalability, improved safety | Reactor design, process optimization |
Integration of Advanced Analytical Techniques for Real-Time Monitoring of Reactions
To optimize synthetic methodologies, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. This allows for a deeper understanding of reaction kinetics, mechanisms, and the identification of transient intermediates.
Future research should focus on the application of:
Spectroscopic Methods: Techniques like in-situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy can be employed to monitor the formation and opening of the lactone ring in real-time. researchgate.netmdpi.com This data can be used to determine reaction endpoints and onset temperatures, leading to improved process efficiency. researchgate.net
Mass Spectrometry: Real-time monitoring of chemical reactions by mass spectrometry, using techniques like Probe Electrospray Ionization (PESI), can provide immediate molecular weight information of reactants, intermediates, and products without the need for chromatography. shimadzu.comresearchgate.net
Automated HPLC-MS: An automated system for unattended sample aliquoting, dilution, and immediate quantification by HPLC-MS can provide highly reproducible and accurate reaction profiles, which is particularly useful for complex reaction mixtures. rsc.org
| Analytical Technique | Information Gained | Application in Synthesis |
| In-situ ATR-IR | Functional group changes, reaction kinetics | Real-time optimization of reaction conditions |
| Real-time Mass Spectrometry | Molecular weight of species, intermediate identification | Mechanistic studies, rapid reaction profiling |
| Automated HPLC-MS | Quantification of components, isomer resolution | High-throughput screening of reaction conditions |
Expansion of Computational Modeling for Predictive Design
Computational modeling is an increasingly powerful tool in the design and property prediction of macrocycles. mgms-ds.de For this compound, computational studies can provide valuable insights prior to synthesis, saving time and resources. researchgate.net
Key areas for future computational research include:
Conformational Analysis: Predicting the conformational landscape of the benzodioxecin-dione scaffold is essential as it dictates its physical and biological properties. acs.org Molecular dynamics (MD) simulations and DFT calculations can be used to predict solvent-dependent conformations and intramolecular interactions. acs.orgresearchgate.netresearchgate.net
Property Prediction: Machine learning and quantitative structure-property relationship (QSPR) models can be developed to predict properties such as permeability and bioavailability for derivatives of this compound. nih.govnih.gov
Predictive Design of Analogs: Computational methods can be employed to design novel analogs with desired properties by exploring the vast chemical space of possible derivatives. researchgate.net
| Computational Method | Predicted Properties | Impact on Research |
| Molecular Dynamics (MD) | Conformational ensembles, flexibility | Understanding structure-property relationships |
| DFT Calculations | Relative energies of conformers, electronic properties | Guiding synthetic efforts towards stable structures |
| Machine Learning/QSPR | Permeability, solubility, biological activity | Accelerating the discovery of functional molecules |
Exploration of Novel Supramolecular Applications Based on the Benzodioxecin-dione Scaffold
The unique cyclic structure and potential for functionalization make the this compound scaffold an attractive candidate for various supramolecular applications. frontiersin.org
Future research could explore its use in:
Molecular Recognition: The cavity of the macrocycle could be tailored to bind specific guest molecules, leading to applications in sensing, catalysis, and separation. nih.govnih.gov
Self-Assembly: Derivatives of the benzodioxecin-dione could be designed to self-assemble into well-defined nanostructures, such as nanotubes or vesicles, for applications in materials science and drug delivery.
Development of Bioactive Molecules: The scaffold could serve as a starting point for the design of new therapeutic agents, drawing inspiration from the biological activity of other macrocyclic lactones.
| Supramolecular Application | Design Principle | Potential Impact |
| Host-Guest Chemistry | Functionalization of the macrocyclic cavity | Development of novel sensors and catalysts |
| Self-Assembling Materials | Introduction of interacting functional groups | Creation of advanced functional materials |
| Bioactive Scaffolds | Modification to interact with biological targets | Discovery of new therapeutic agents |
Q & A
Q. How do researchers differentiate between direct and indirect mechanisms of action in complex biological systems?
- Methodological Answer: Combine CRISPR-Cas9 knockout models with phosphoproteomics to identify upstream/downstream effectors. For example, silence candidate receptors (e.g., GPCRs) and measure changes in compound efficacy via calcium imaging or cAMP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
